![molecular formula C10H12N4O B12231964 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine](/img/structure/B12231964.png)
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine
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Overview
Description
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The compound consists of a pyrazole ring fused with a pyrimidine ring, and a morpholine moiety attached to the pyrazole ring, which enhances its chemical and biological properties .
Preparation Methods
The synthesis of 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine involves several steps. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The morpholine moiety is then introduced through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied for their anticancer properties. Research indicates that these compounds can act as selective inhibitors of various kinases involved in cancer progression. For instance, derivatives have shown effectiveness against Casein Kinase 2 (CK2), which plays a critical role in cancer cell biology. A study reported that specific pyrazolo[1,5-a]pyrimidine inhibitors exhibited low micromolar activity against CK2 with promising selectivity over other kinases .
Enzyme Inhibition
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine has demonstrated potential as an inhibitor of membrane-bound pyrophosphatase (mPPase), which is implicated in the growth of pathogenic protozoans such as Plasmodium falciparum. This inhibition could lead to new treatments for malaria, showcasing the compound's utility in antiparasitic drug development .
Antiviral Properties
The compound's antiviral activity has also been explored, particularly against HIV and other viral pathogens. Pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for further development into antiviral agents due to their ability to inhibit viral replication .
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of this compound typically involves multi-step reactions that enhance structural diversity and functionalization. Recent advancements include greener synthetic methodologies that optimize yield and reduce environmental impact . The incorporation of various substituents at different positions on the pyrazolo core allows for tailored biological activity.
Structural Modifications
Modifying the core structure significantly affects the pharmacological profile of these compounds. For example, introducing electron-donating groups at specific positions can enhance their photophysical properties and biological activities .
Material Science Applications
In addition to medicinal applications, pyrazolo[1,5-a]pyrimidines are being investigated for their properties in material science. Their ability to act as fluorophores makes them suitable for optical applications such as chemosensors and probes for studying intracellular dynamics . The tunable photophysical properties of these compounds allow for their use in developing advanced materials with specific optical characteristics.
Case Study: CK2 Inhibition
In a detailed study on CK2 inhibitors derived from pyrazolo[1,5-a]pyrimidine, researchers optimized several compounds leading to enhanced selectivity and potency against CK2α and CK2α’ isoforms. The most promising candidates were tested against a panel of cancer cell lines, demonstrating significant antiproliferative effects .
Case Study: Antimalarial Activity
Another study focused on the antimalarial potential of pyrazolo[1,5-a]pyrimidine derivatives showed that specific compounds effectively inhibited P. falciparum mPPase activity and reduced parasite growth in vitro . This research highlights the importance of this compound class in developing new treatments for malaria.
Mechanism of Action
The mechanism of action of 4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for anticancer and other therapeutic applications .
Comparison with Similar Compounds
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, also studied for its enzyme inhibitory properties.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct chemical and biological properties compared to other similar compounds .
Biological Activity
4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in drug design. The morpholine moiety enhances the compound's solubility and bioavailability.
Research indicates that this compound acts primarily as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in various cancers and inflammatory diseases. The inhibition of CK2 can disrupt cellular signaling pathways that promote tumor growth and survival.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study found that derivatives with this core exhibited significant inhibitory activity against CK2α with IC50 values ranging from 8 nM to 38 nM . The selectivity of these compounds was demonstrated through differential scanning fluorimetry (DSF) against a panel of 56 kinases .
Table 1: Summary of Biological Activity Against CK2
Compound Name | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | CK2α | 8 | High |
Other Pyrazolo Derivatives | Various | Varies | Moderate |
Antiviral Activity
In addition to its anticancer properties, some studies suggest that pyrazolo[1,5-a]pyrimidines may possess antiviral activity. A derivative was identified as having potent antiviral effects against specific viral targets, although detailed mechanisms remain under investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Modifications at the morpholine ring and the pyrazolo core can enhance or diminish activity. For example:
- Substituents on the Pyrazolo Core : Variations in substituents at positions 2 and 7 of the pyrazolo ring have been shown to affect binding affinity to CK2.
- Morpholine Modifications : Alterations in the morpholine group can impact solubility and cellular uptake.
Table 2: Influence of Structural Modifications on Activity
Modification Type | Example Change | Effect on Activity |
---|---|---|
Substituent at Position 2 | -CH3 to -Cl | Increased potency |
Substituent at Position 7 | -OH to -NH2 | Decreased potency |
Morpholine Ring Variation | Cyclization | Improved bioavailability |
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives in vitro against cancer cell lines. The study found that compounds with specific substitutions showed enhanced antiproliferative effects across multiple cancer types .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-pyrazolo[1,5-a]pyrimidin-5-ylmorpholine |
InChI |
InChI=1S/C10H12N4O/c1-3-11-14-4-2-9(12-10(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
XINPAKHRFKVOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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